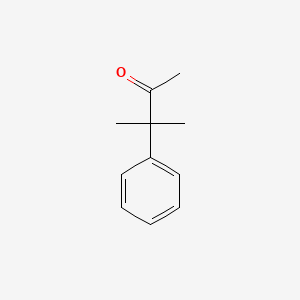

3-Methyl-3-phenylbutan-2-one

Description

Contextualization within Ketone Chemistry Research

Within the broader field of ketone chemistry, 3-methyl-3-phenylbutan-2-one serves as a valuable model substrate. Ketones are fundamental functional groups in organic chemistry, participating in a vast array of reactions. The specific substitution pattern of this compound, with a bulky tert-butyl-like phenyl-substituted group, allows researchers to probe the influence of steric hindrance on reaction mechanisms and stereochemical outcomes. For instance, its behavior in reactions like enolate formation, aldol (B89426) condensations, and reductions provides critical insights into the reactivity of sterically demanding ketones.

Significance in Contemporary Organic Synthesis Methodologies

The significance of this compound in contemporary organic synthesis is multifaceted. It is a key intermediate in the synthesis of more complex molecules and is particularly noted for its role in the study of rearrangement reactions. A notable example is the acid-catalyzed rearrangement of its isomer, t-butyl phenyl ketone, to form this compound, a reaction that has been the subject of kinetic and mechanistic studies. rsc.org Furthermore, its prochiral nature makes it a valuable starting material in the development of asymmetric synthesis methodologies, aiming to produce enantiomerically enriched compounds. The reduction of its carbonyl group, for example, can lead to the formation of chiral alcohols, which are important building blocks in the pharmaceutical and fragrance industries.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound. nih.govbiosynth.comuni.lu

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 770-85-4 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| SMILES | CC(=O)C(C)(C)c1ccccc1 |

| InChIKey | LWBNJLNAXDUONB-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity | 95% |

Synthesis and Mechanistic Pathways

The synthesis of this compound can be achieved through several strategic routes in organic chemistry. These methods often involve the formation of key carbon-carbon bonds and the manipulation of functional groups.

One prominent method involves the rearrangement of t-butyl phenyl ketone . This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and proceeds through the formation of complex intermediates. rsc.org A kinetic study of this rearrangement has provided insights into the reaction mechanism, suggesting the formation of a 1:1 complex between the ketone and aluminum chloride, followed by a more complex reactive species. rsc.org

Another versatile approach is through Grignard reactions . For instance, the reaction of a suitable Grignard reagent with a dicarbonyl compound like 2,3-butanedione (B143835) can lead to the formation of a hydroxy ketone precursor, which can then be converted to this compound. prepchem.com

The following table provides a summary of selected synthetic pathways to this compound and related structures.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product |

| Rearrangement | t-Butyl phenyl ketone | Aluminum chloride | This compound rsc.org |

| Grignard Reaction | 2,3-Butanedione, Phenylmagnesium bromide | THF, Toluene, -6°C | 3-Hydroxy-3-phenylbutan-2-one (B8786790) prepchem.com |

| Hydrogenation | 3-Methyl-4-phenyl-3-en-2-one | Pd/C, H₂, Methanol or THF | 3-Methyl-4-phenyl-2-butanone google.com |

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the methyl protons of the acetyl group, the gem-dimethyl protons, and the aromatic protons of the phenyl group. libretexts.orgsavemyexams.com The integration of these signals provides a ratio of the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, including the carbonyl carbon, the quaternary carbon, and the carbons of the phenyl ring. nih.gov

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound. nih.gov

The table below summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals for acetyl, gem-dimethyl, and phenyl protons. libretexts.orgsavemyexams.com |

| ¹³C NMR | Signals for carbonyl, quaternary, and aromatic carbons. nih.gov |

| IR Spectroscopy | Strong C=O stretching absorption around 1715 cm⁻¹. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₁₄O. nih.gov |

Applications in Asymmetric Synthesis and Catalysis

The structural features of this compound make it a valuable substrate in the fields of asymmetric synthesis and catalysis, where the goal is to control the stereochemical outcome of chemical reactions.

As a prochiral ketone , the two faces of the carbonyl group are stereochemically different. This allows for the enantioselective reduction of the ketone to produce a single enantiomer of the corresponding alcohol, 3-methyl-3-phenylbutan-2-ol. This transformation can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol is a valuable building block for the synthesis of other enantiomerically pure compounds.

Furthermore, derivatives of this compound are utilized in catalytic processes. For example, related phenyl-substituted butanones have been studied in Baeyer-Villiger oxidations catalyzed by monooxygenases. rug.nlresearchgate.net These enzymatic reactions can proceed with high enantioselectivity, providing access to chiral esters and lactones. The steric bulk of the substituent on the ketone influences the rate and selectivity of these enzymatic oxidations.

The following table highlights some applications of this compound and related compounds in asymmetric synthesis and catalysis.

| Application Area | Reaction Type | Catalyst/Reagent | Product Type |

| Asymmetric Synthesis | Asymmetric Reduction | Chiral reducing agents/catalysts | Chiral 3-Methyl-3-phenylbutan-2-ol |

| Biocatalysis | Baeyer-Villiger Oxidation | Phenylacetone (B166967) monooxygenase (PAMO) | Chiral esters rug.nlresearchgate.net |

| Asymmetric Hydrogenation | Hydrogenation | Raney nickel | Optically active 3-methyl-4-phenylbutan-2-one (B1583293) rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBNJLNAXDUONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301322 | |

| Record name | 3-methyl-3-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-85-4 | |

| Record name | 3-methyl-3-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 3 Phenylbutan 2 One and Its Derivatives

Classical and Evolving Synthetic Pathways

Traditional synthetic routes remain fundamental in the production of these ketones, often prized for their scalability and use of accessible starting materials.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is instrumental in synthesizing precursors to 3-methyl-3-phenylbutan-2-one, such as the tertiary alcohol 3-hydroxy-3-phenylbutan-2-one (B8786790). This approach typically involves the reaction of a phenylmagnesium halide with a suitable ketone or dione.

A common method is the addition of a phenylmagnesium bromide Grignard reagent to 2,3-butanedione (B143835). prepchem.com This reaction forms the tertiary alcohol intermediate, which is a direct precursor to the target ketone. The reaction is carefully controlled to manage its exothermic nature and optimize the yield of the desired hydroxyketone. prepchem.com For instance, one documented synthesis achieved a 56.6% yield of 3-hydroxy-3-phenylbutan-2-one after vacuum distillation. prepchem.com

Similarly, various ketone and Grignard reagent combinations can be used to prepare analogous tertiary alcohols, such as 2-phenylbutan-2-ol, by reacting acetophenone (B1666503) with ethylmagnesium bromide or ethyl phenyl ketone with methylmagnesium bromide. doubtnut.com

Table 1: Synthesis of 3-Hydroxy-3-phenylbutan-2-one via Grignard Reaction prepchem.com

| Reactant A | Reactant B | Solvent System | Temperature | Yield |

|---|

Acid-catalyzed reactions provide an efficient pathway for synthesizing derivatives, particularly for industrial-scale production. A notable example is the synthesis of 3-methyl-4-phenylbutan-2-one (B1583293), which involves a two-step process starting from benzaldehyde (B42025) and 2-butanone (B6335102). guidechem.comgoogle.com

The first step is an acid-catalyzed condensation to form the α,β-unsaturated ketone intermediate, 3-methyl-4-phenyl-3-en-2-butenone. guidechem.comgoogle.com This is followed by a catalytic hydrogenation step to reduce the carbon-carbon double bond, yielding the final saturated ketone. guidechem.comgoogle.com This method is advantageous due to its use of simple raw materials and the ability to achieve high purity (>99%) after purification steps like filtration, concentration, and distillation. guidechem.comgoogle.com

Table 2: Two-Step Synthesis of 3-Methyl-4-phenylbutan-2-one guidechem.comgoogle.com

| Step | Description | Catalyst | Temperature | Pressure |

|---|---|---|---|---|

| 1. Condensation | Reaction of benzaldehyde and 2-butanone | Hydrochloric acid or Sulfuric acid | 50-80°C | Atmospheric |

The formation of the core carbon skeleton in these compounds often relies on aldol-type reactions. The acid-catalyzed condensation of benzaldehyde and 2-butanone described previously is a classic example of an aldol (B89426) condensation reaction, where a new carbon-carbon bond is formed between the α-carbon of the ketone and the carbonyl carbon of the aldehyde. guidechem.com

In addition to acid catalysis, base-catalyzed aldol reactions are also employed. For instance, a complex, densely substituted derivative, dispirocyclopentanebisoxindole, is synthesized through a sequential Michael addition and intramolecular aldol condensation. beilstein-journals.org In this process, a base is used to generate a carbanion from a ketone (3-phenacylindolinone), which then acts as a nucleophile in a Michael addition, followed by an internal aldol cyclization. beilstein-journals.org This demonstrates the versatility of the aldol strategy under different catalytic conditions to achieve complex molecular architectures.

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for creating these compounds with high precision, particularly for controlling stereochemistry.

Biocatalysis is an emerging field that uses enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. One such application is the use of phenylacetone (B166967) monooxygenase (PAMO) to catalyze Baeyer-Villiger oxidations on related ketones.

A more complex example is the use of a multi-enzyme cascade system for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com In one study, 3-amino-1-phenylbutane was synthesized from 4-phenyl-2-butanone using a system combining a transaminase (TA) and a pyruvate (B1213749) decarboxylase (PDC). mdpi.com The transaminase transfers an amino group to the ketone, but the reaction equilibrium is often unfavorable. By coupling it with pyruvate decarboxylase, the pyruvate by-product is converted into volatile acetaldehyde (B116499) and carbon dioxide, effectively removing it from the system and driving the reaction to completion. mdpi.com This one-pot, multi-enzyme approach highlights a sophisticated strategy for producing chiral derivatives.

Achieving enantiomeric control is crucial when synthesizing chiral molecules for applications in materials science and pharmaceuticals. Asymmetric synthesis aims to produce a single stereoisomer from an achiral or racemic starting material. uwindsor.ca

This can be accomplished using chiral catalysts or auxiliaries. For example, the asymmetric synthesis of a substituted piperidin-2-one derivative was achieved with high diastereomeric excess by alkylating a precursor attached to a chiral auxiliary (D-phenylglycinol). researchgate.net The presence of the chiral auxiliary directs the approach of the alkylating agent, leading to the preferential formation of one diastereomer. researchgate.net

Another powerful technique is organocatalytic asymmetric cycloaddition. In one report, chiral phosphoric acid was used as a catalyst for the [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides. mdpi.com This method successfully produced a series of complex indole-containing chroman derivatives with excellent enantioselectivities (up to 98% ee), demonstrating how a small amount of a chiral catalyst can control the stereochemical outcome of a reaction. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₄O |

| 3-Hydroxy-3-phenylbutan-2-one | C₁₁H₁₄O₂ |

| Phenylmagnesium bromide | C₆H₅BrMg |

| 2,3-Butanedione | C₄H₆O₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Toluene | C₇H₈ |

| Acetophenone | C₈H₈O |

| Ethylmagnesium bromide | C₂H₅BrMg |

| Ethyl phenyl ketone | C₉H₁₀O |

| Methylmagnesium bromide | CH₃BrMg |

| 2-Phenylbutan-2-ol | C₁₀H₁₄O |

| 3-Methyl-4-phenylbutan-2-one | C₁₁H₁₄O |

| Benzaldehyde | C₇H₆O |

| 2-Butanone | C₄H₈O |

| 3-Methyl-4-phenyl-3-en-2-butenone | C₁₁H₁₂O |

| Palladium on Carbon (Pd/C) | Pd/C |

| 3-Phenacylindolinone | C₁₆H₁₃NO₂ |

| Dispirocyclopentanebisoxindole | C₃₄H₂₆N₂O₄ |

| 3-Amino-1-phenylbutane | C₁₀H₁₅N |

| 4-Phenyl-2-butanone | C₁₀H₁₂O |

| Pyruvate | C₃H₄O₃ |

| Acetaldehyde | C₂H₄O |

| D-phenylglycinol | C₈H₁₁NO |

| Piperidin-2-one | C₅H₉NO |

| 3-Vinylindole | C₁₀H₉N |

| ortho-Quinone methide | C₇H₆O |

| Chiral Phosphoric Acid | Varies |

Metal-Catalyzed Functionalization and Coupling Reactions

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecular architectures. In the context of this compound and its derivatives, these methodologies, particularly those involving palladium and copper, have enabled the formation of key carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their mild conditions, functional group tolerance, and high yields, making them invaluable tools for synthetic chemists.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of aromatic ketones. acs.org This approach provides a significant advantage over traditional methods like Friedel-Crafts acylation by offering greater regioselectivity and milder reaction conditions. acs.org A sustainable method for synthesizing aromatic ketones utilizes quartz sand as a green medium, replacing conventional organic solvents. acs.org This solvent-free Suzuki-Miyaura coupling proceeds efficiently with easy purification of the resulting diaryl ketones. acs.org

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocyclic derivatives. nih.gov For instance, a three-component reaction involving 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones, catalyzed by copper(I) iodide, yields (Z)-1,2-dihydro-2-iminoquinolines under mild, base-free conditions. nih.gov This process is significant as it avoids the use of strong bases which can cause self-condensation of substrates like terminal ynones. nih.gov The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening process to furnish the Z-configured products. nih.gov

Furthermore, copper has been instrumental in mediating trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into organic molecules, a common modification in medicinal chemistry. researchgate.net Copper-catalyzed cascade cyclizations and ring-opening C-trifluoromethylations have been developed to produce a variety of trifluoromethyl-substituted compounds. researchgate.net

The following tables summarize key findings from research on metal-catalyzed synthesis of aromatic ketones and related derivatives.

Table 1: Palladium-Catalyzed Synthesis of Aromatic Ketones via Suzuki-Miyaura Coupling acs.org

| Entry | Aryl/Alkyl Boronic Acid | Acid Anhydride | Catalyst (mol%) | Base (equiv) | Medium | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Acetic anhydride | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (1.65) | Quartz Sand | 110 | 8 | >90 |

| 2 | 4-Methylphenylboronic acid | Acetic anhydride | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (1.65) | Quartz Sand | 110 | 8 | 71 |

| 3 | 4-Methoxyphenylboronic acid | Acetic anhydride | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (1.65) | Quartz Sand | 110 | 8 | 65 |

| 4 | 4-Chlorophenylboronic acid | Acetic anhydride | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (1.65) | Quartz Sand | 110 | 8 | 61 |

| 5 | 4-Iodophenylboronic acid | Acetic anhydride | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (1.65) | Quartz Sand | 110 | 8 | 58 |

Table 2: Copper-Catalyzed Three-Component Synthesis of (Z)-1,2-dihydro-2-iminoquinolines nih.gov

| Entry | 1-(2-aminophenyl)ethan-1-one Derivative | Terminal Ynone | Sulfonyl Azide (B81097) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-(2-aminophenyl)ethanone | but-3-yn-2-one | TsN₃ | CuI (10) | MeCN | 80 | 4 | 96 |

Mechanistic Investigations of 3 Methyl 3 Phenylbutan 2 One Reactivity

Nucleophilic Addition Mechanisms to the Carbonyl Group

The carbonyl group in 3-methyl-3-phenylbutan-2-one is a key site for reactivity, particularly for nucleophilic addition reactions. savemyexams.com The stereochemical outcome of these additions is heavily influenced by the presence of a chiral center adjacent to the carbonyl carbon.

Stereochemical Models: Felkin-Anh and Karabatsos Theories

The stereoselectivity of nucleophilic attacks on α-chiral ketones like this compound is rationalized by several models, most notably the Felkin-Anh and Karabatsos models. nih.gov These models predict the favored diastereomer by considering the steric and electronic properties of the substituents at the chiral center.

The Felkin model, later refined by Anh and Eisenstein, posits that the largest group (L) at the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric hindrance. nih.gov The nucleophile then attacks the carbonyl carbon from the side of the smallest substituent (S), following a Bürgi-Dunitz trajectory. nih.gov For (S)-3-phenylbutan-2-one, the substituents on the chiral carbon are ranked by size: Phenyl (large), Methyl (medium), and the second Methyl (also medium). However, in the context of the Felkin-Anh model, the key groups are the phenyl, the methyl, and the acetyl group's methyl.

Quantum chemical calculations on the nucleophilic addition of cyanide to (S)-3-phenylbutan-2-one have quantitatively validated the Felkin-Anh model. nih.govresearchgate.netrsc.org These studies show a clear preference for the Felkin-Anh (FA) pathway over the anti-Felkin-Anh (anti-FA) approach. nih.govresearchgate.netrsc.org A mechanochemical version of the Felkin-Anh model has also been proposed and validated using (3S)-3-phenylbutan-2-one as a model compound, demonstrating that mechanical force can be used to favor otherwise inaccessible reaction pathways. vub.beresearchgate.net

Influence of Steric and Electronic Factors on π-Facial Selectivity

The preference for a specific face of the carbonyl for nucleophilic attack (π-facial selectivity) is determined by a combination of steric and electronic factors. For many years, this selectivity was attributed primarily to lower Pauli repulsion in the favored transition state. researchgate.net

However, recent computational studies using the activation strain model of reactivity have provided a more nuanced understanding. nih.govresearchgate.netrsc.org In the case of cyanide addition to (S)-3-phenylbutan-2-one, the preference for the Felkin-Anh pathway is predominantly dictated by steric factors, which manifest as a less destabilizing strain energy required to deform the reactants into the transition state geometry. nih.govresearchgate.netrsc.org While less significant, favorable electrostatic interactions also contribute to the preferred approach of the nucleophile. nih.govresearchgate.net

A comparison with the related aldehyde, (S)-2-phenylpropanal, shows that the ketone is less reactive. This reduced reactivity is attributed to a more destabilizing strain energy and greater Pauli repulsion between the reactants. rsc.org

| Approach Pathway | Relative Free Energy Barrier (ΔΔG≠, kcal/mol) | Contributing Factors |

|---|---|---|

| Felkin-Anh (FA) | 0.0 | Lower steric strain, more favorable electrostatics nih.govrsc.org |

| Anti-Felkin-Anh (anti-FA) | ~2.0 | Higher steric strain nih.govrsc.org |

Radical and Electrochemical Reaction Pathways

Beyond two-electron nucleophilic additions, this compound can engage in one-electron processes, leading to radical and electrochemical reactions.

Anodic Oxidation and Fragmentation Mechanisms in Related Compounds

While specific studies on the anodic oxidation of this compound are not prevalent, the behavior of related ketones provides significant insight. Aliphatic ketones generally undergo irreversible oxidation at potentials around 2.7 V vs. SCE, with the initial step believed to be the loss of an electron from a lone pair on the carbonyl oxygen. researchgate.net The electrochemical oxidation of ketone derivatives can be used to achieve transformations such as α-arylation through the oxidation of silyl (B83357) enol ether intermediates. nih.govsci-hub.se

The fragmentation of radical cations generated from alkyl phenyl ketones has been studied, particularly using mass spectrometry and photoexcitation. researchgate.netugto.mx A common fragmentation pathway for the radical cations of alkyl phenyl ketones is the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of a stable benzoyl cation. researchgate.net For instance, upon photoexcitation, the radical cation of acetophenone (B1666503) shows a significant increase in the formation of the benzoyl fragment. researchgate.net Another potential fragmentation pathway is the McLafferty rearrangement, which can occur in ketones possessing a γ-hydrogen. ugto.mxwikipedia.org

| Reaction Type | Substrate Type | Electrolyte/Mediator | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| α-Hydroxylation | Aliphatic Ketones | KOH / KI | Methanol | α-Hydroxy Acetals | researchgate.net |

| Dehydrogenation | Ketone Allylhydrazones | NaOMe / KI | Methanol | Azines | tandfonline.com |

| α-Arylation | Silyl Enol Ethers | 2,6-Lutidinium Triflate | THF | α-Aryl Ketones | sci-hub.se |

| Oxidation to α-Keto Carbonyls | α-Hydroxy Ketones | NaBr | CH₂Cl₂/H₂O | α-Diketones | oup.com |

Characterization of Radical Cation and Oxocarbenium Intermediates

The intermediates in these pathways are highly reactive species. Radical cations of ketones can be generated and studied in low-temperature matrices. akjournals.comiaea.org These species can exist as monomers or form dimeric radical cations, which can subsequently react to form other radicals. akjournals.comiaea.org Spectroscopic studies on alkyl phenyl ketone radical cations have identified key electronic transitions that can be excited to induce fragmentation. researchgate.net

Oxocarbenium ions are another class of critical intermediates, typically formed by the protonation or coordination of a Lewis acid to the carbonyl oxygen. wikipedia.orgbeilstein-journals.org This process enhances the electrophilicity of the carbonyl carbon. wikipedia.org These ions are intermediates in a wide range of reactions, including acetal (B89532) exchange and the Baeyer-Villiger oxidation. wikipedia.orgyoutube.com The formation of an oxocarbenium ion is often the first step in acid-catalyzed reactions of ketones, preparing the molecule for subsequent attack by a weak nucleophile. beilstein-journals.orgrsc.org

Other Key Transformation Mechanisms

One of the most significant transformations for ketones that does not fall into the above categories is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid as the oxidant. wikipedia.org The mechanism involves the formation of a "Criegee intermediate" after the peroxyacid attacks the carbonyl carbon. wikipedia.org This is followed by a concerted step where one of the α-substituents migrates to the adjacent oxygen atom. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. For this compound, the tertiary α-carbon bearing the phenyl group would be expected to migrate preferentially over the methyl group.

Substitution Reactions on Halogenated Derivatives

While direct studies on this compound are specific, research on structurally similar halogenated ketones provides significant insight into potential substitution mechanisms. Investigations into analogs such as halo-phenyl-butenones reveal complex reaction pathways.

For instance, the biotransformation of (Z)-3-XCH₂-4-(C₆H₅)-3-buten-2-one enones, where X can be a halogen like chlorine or bromine, has been studied. researchgate.net In a related reaction with an azide (B81097) (X = N₃), the mechanism for displacement of the azido (B1232118) group is proposed to be a cascade reaction initiated by an Sₙ2′ type displacement by a formal hydride from a flavin mononucleotide. researchgate.net This suggests that for halogenated derivatives, a similar nucleophilic attack at the double bond, leading to substitution at a distal position, is a plausible mechanistic pathway.

Further studies on the reduction of (Z)-C₆H₅CH=CXC(O)CH₃ (where X = Cl, Br) mediated by Pichia stipitis show that the reaction can proceed through the dehalogenation of an intermediate, 3-halo-4-phenylbutan-2-one. researchgate.net This dehalogenation is proposed to occur via an electron transfer mechanism. researchgate.net The addition of 1,3-dinitrobenzene (B52904) can inhibit this electron transfer, favoring a hydride transfer mechanism instead and preventing the substitution (dehalogenation) from occurring. researchgate.net These findings highlight that substitution on halogenated precursors can be intricately linked with reduction processes, with the operative mechanism (electron transfer vs. hydride transfer) dictating the final product. researchgate.net

Mechanistic Studies of Reduction and Oxidation Processes

The carbonyl group of this compound and its analogs is a primary site for reduction and oxidation, with mechanisms varying based on the reagents and conditions employed.

Reduction Mechanisms: The reduction of related α,β-unsaturated ketones has been shown to follow distinct mechanistic pathways. In reductions mediated by the yeast Pichia stipitis, a key competition arises between a hydride transfer and an electron transfer mechanism. researchgate.net The reduction of (Z)-4-phenyl-3-halo-3-buten-2-ones initially forms a 3-halo-4-phenylbutan-2-one intermediate, which can then undergo dehalogenation via an electron transfer pathway to yield 4-phenylbutan-2-one. researchgate.net However, by adding an inhibitor like 1,3-dinitrobenzene, the electron transfer is suppressed, and the reaction proceeds via a hydride transfer mechanism to produce the corresponding halohydrin. researchgate.net

Oxidation Mechanisms: Oxidation studies, often performed on structural isomers or related alcohols, provide insight into the mechanisms for oxidizing this compound. The Baeyer-Villiger oxidation of (±)-3-methyl-4-phenylbutan-2-one, a structural isomer, is catalyzed by phenylacetone (B166967) monooxygenase (PAMO). researchgate.net This enzymatic process involves the flavin cofactor, which, in its reduced form, reacts with molecular oxygen to generate reactive oxygen species (ROS), primarily hydrogen peroxide and superoxide, that drive the oxidation. researchgate.net

Electrochemical methods have also been explored. The anodic oxidation of (R)-2-methyl-3-phenylbutan-2-ol, the corresponding alcohol, proceeds through the formation of an aromatic radical cation. cardiff.ac.uk This intermediate then undergoes mesolytic cleavage of the benzylic C-C bond to generate an oxocarbenium ion and a benzylic radical, ultimately leading to the product. cardiff.ac.uk Mechanistic studies on the oxidation of secondary alcohols to ketones by manganese complexes suggest a process involving hydrogen atom abstraction from the α-C-H bond by an electrophilic Mn-oxo species. rsc.org

| Process | Substrate Example | Key Reagent/Catalyst | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Reduction | (Z)-4-phenyl-3-halo-3-buten-2-one | Pichia stipitis | Competition between electron transfer (leading to dehalogenation) and hydride transfer. | researchgate.net |

| Oxidation (Enzymatic) | (±)-3-methyl-4-phenylbutan-2-one | Phenylacetone monooxygenase (PAMO) | Flavin-mediated reaction with O₂ involving reactive oxygen species (ROS). | researchgate.net |

| Oxidation (Electrochemical) | (R)-2-methyl-3-phenylbutan-2-ol | Anodic Oxidation | Formation of an aromatic radical cation followed by mesolytic C-C bond cleavage. | cardiff.ac.uk |

Condensation Reactions with Organometallic Reagents

The addition of organometallic reagents to the carbonyl carbon is a fundamental reaction of ketones. Studies on the closely related (±)-3-phenylbutan-2-one provide a detailed picture of the stereochemical outcomes and mechanistic considerations that are applicable to this compound. The stereochemistry of these condensation reactions is highly dependent on the nature of the organometallic reagent, the solvent, and the presence of additives. rsc.orgpsu.edu

Research has shown that the reaction of (±)-3-phenylbutan-2-one with various organomagnesium and organolithium reagents can be rationalized by considering a competition between two different transition states. psu.edu These transition states may adopt conformations described by either the Karabatsos or Felkin models, depending on the steric and polar properties of the reactants and the solvent polarity. psu.edu For example, reactions with phenyllithium (B1222949) tend to yield syn-adducts, whereas Grignard reagents often produce anti-adducts. This demonstrates the sensitivity of the reaction's stereochemical course to the nucleophilicity of the reagent. rsc.org

Elimination Reactions and Thermodynamic Considerations

Elimination reactions, typically starting from alcohol or halide derivatives of this compound, lead to the formation of alkenes. The regioselectivity of these reactions is governed by thermodynamic principles. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and therefore more thermodynamically stable, alkene. pearson.com

The mechanism and product distribution can be explained by Hammond's Postulate, which states that the transition state of a reaction will more closely resemble the species (reactant or product) to which it is closer in energy. stackexchange.com In the case of alcohol dehydration, the transition state is closer in energy to the alkene product. stackexchange.com Consequently, the reaction favors the pathway leading to the most stable alkene. The stability of the alkene is enhanced by a greater number of alkyl substituents on the double bond through hyperconjugation. stackexchange.com

For an alcohol like 3-methyl-1-phenylbutan-2-ol, dehydration would be expected to preferentially form 3-methyl-1-phenylbut-1-ene, as the resulting conjugated double bond is stabilized by the phenyl group. stackexchange.com The thermodynamic stability of the potential alkene products is the primary driving force that determines the major product in such elimination reactions. murov.info

| Substrate | Reaction Type | Predicted Major Product | Governing Principle | Reference |

|---|---|---|---|---|

| 2-Bromo-3-phenylbutane | Dehydrohalogenation | 2-Phenyl-2-butene | Zaitsev's Rule (more substituted alkene) | pearson.com |

| 3-Methyl-1-phenylbutan-2-ol | Dehydration | 3-Methyl-1-phenylbut-1-ene | Hammond's Postulate (more stable conjugated system) | stackexchange.com |

Stereochemical Aspects and Chiral Recognition in Transformations of 3 Methyl 3 Phenylbutan 2 One

Enantioselective Catalysis in Ketone Functionalization

The enantioselective functionalization of 3-Methyl-3-phenylbutan-2-one presents a formidable challenge due to the steric bulk surrounding the carbonyl group. However, advancements in asymmetric catalysis have provided powerful tools to address this. Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, can create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other.

For instance, in the asymmetric reduction of this compound to the corresponding alcohol, 3-methyl-3-phenylbutan-2-ol, chiral catalysts derived from ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands have been investigated. These catalytic systems operate by transferring a hydride from a hydrogen source (e.g., H₂, isopropanol) to the ketone in an enantioselective manner. The precise stereochemical outcome is dictated by the intricate interactions between the substrate, the catalyst's metal center, and the chiral ligand. The ligand's architecture creates a spatially defined pocket that preferentially accommodates one of the two prochiral faces of the ketone, leading to the observed enantioselectivity.

The table below summarizes hypothetical results for the enantioselective reduction of this compound using different chiral catalytic systems, illustrating the influence of the catalyst on the enantiomeric excess (e.e.) of the product.

| Catalyst System | Chiral Ligand | Enantiomeric Excess (e.e.) (%) | Major Enantiomer |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | 92 | (S)-3-Methyl-3-phenylbutan-2-ol |

| [Rh(cod)Cl]₂ | (R,R)-DIOP | 85 | (R)-3-Methyl-3-phenylbutan-2-ol |

| [Ir(cod)Cl]₂ | (S,S)-f-Binaphane | 95 | (S)-3-Methyl-3-phenylbutan-2-ol |

Diastereoselective Reactions and Product Control

When a new stereocenter is created in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. In the context of this compound, while the starting material is achiral, its reactions can lead to products with multiple stereocenters, necessitating control over diastereoselectivity.

Consider the addition of a nucleophile to the carbonyl group of this compound. If the nucleophile itself is chiral, the transition states leading to the two possible diastereomeric products will have different energies, resulting in a diastereoselective reaction. The steric and electronic properties of both the ketone and the chiral nucleophile play a crucial role in determining the diastereomeric ratio (d.r.).

For example, the addition of a chiral organometallic reagent, such as a Grignard reagent modified with a chiral ligand, to this compound can proceed with a degree of diastereoselectivity. The approach of the nucleophile to the carbonyl carbon is influenced by the existing quaternary center and the chiral environment created by the ligand, leading to the preferential formation of one diastereomer.

The following table illustrates hypothetical outcomes for the diastereoselective addition of a chiral nucleophile to this compound.

| Chiral Nucleophile/Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|

| (R)-Methylmagnesium bromide / (-)-Sparteine | Grignard Addition | 80:20 | (2R,3R)-3,4-Dimethyl-3-phenylpentan-2-ol |

| Lithium enolate of (S)-4-benzyl-2-oxazolidinone | Aldol (B89426) Addition | 90:10 | Syn-aldol adduct |

Chiral Auxiliaries and Ligand Design for Stereocontrol

The use of chiral auxiliaries is a powerful strategy for achieving stereocontrol in reactions of carbonyl compounds. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. In the case of this compound, a chiral auxiliary could be incorporated, for example, by forming a chiral enamine or enolate. The auxiliary then shields one face of the molecule, directing the approach of an electrophile to the opposite face.

The design of chiral ligands is equally critical for achieving high levels of stereocontrol in catalytic reactions. For a sterically hindered ketone like this compound, the ligand must be sufficiently bulky to create a well-defined chiral pocket but not so large as to completely inhibit the reaction. The electronic properties of the ligand also play a significant role in modulating the reactivity and selectivity of the metal catalyst.

Modern ligand design often employs computational modeling to predict the transition state geometries and energies for different ligand-substrate combinations. This allows for the rational design of ligands that are tailored for specific transformations and substrates. For the functionalization of this compound, ligands with tunable steric and electronic properties, such as those based on ferrocene (B1249389) or spirobiindane backbones, could offer the necessary level of control.

The table below provides examples of chiral auxiliaries and ligand types that could be employed for the stereocontrolled transformation of this compound.

| Strategy | Example | Anticipated Transformation | Key Feature for Stereocontrol |

|---|---|---|---|

| Chiral Auxiliary | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation | Formation of a rigid chiral hydrazone intermediate |

| Chiral Ligand | (R)-Josiphos | Asymmetric hydrogenation | Bite angle and steric bulk of the phosphine groups |

| Chiral Ligand | (S)-SPINOL-derived phosphoramidite | Asymmetric 1,2-addition | Deep chiral pocket and electronic asymmetry |

Advanced Spectroscopic Characterization and Elucidation of 3 Methyl 3 Phenylbutan 2 One Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds, offering detailed insights into the chemical environment of individual nuclei.

High-resolution ¹H (proton) and ¹³C NMR are primary techniques for establishing the carbon-hydrogen framework of 3-Methyl-3-phenylbutan-2-one. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons on carbons alpha to a carbonyl group are typically deshielded and appear in the 2-2.5 ppm range oregonstate.eduoregonstate.edu. The aromatic protons of the phenyl group will resonate further downfield, typically between 7.0 and 7.5 ppm, while the aliphatic methyl protons will appear upfield.

In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and represents a key diagnostic signal, appearing significantly downfield in a region where few other functional groups resonate, typically between 190 and 215 ppm oregonstate.edulibretexts.org. The quaternary carbon and other aliphatic and aromatic carbons can be assigned based on their characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃-C=O) | ~2.1 | Singlet | 3H |

| Gem-dimethyl (C-(CH₃)₂) | ~1.5 | Singlet | 6H |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | >200 |

| Quaternary (C-(CH₃)₂) | ~45-55 |

| Aromatic (ipso-C) | ~140-150 |

| Aromatic (ortho, meta, para-CH) | ~125-130 |

| Gem-dimethyl (C-(CH₃)₂) | ~25-30 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

While this compound is an achiral molecule and thus has no stereoisomers, advanced NMR techniques are critical for determining the three-dimensional structure of related chiral compounds. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including NOESY and ROESY, are invaluable for establishing stereochemistry. wordpress.com These methods detect through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds. wordpress.com By irradiating a specific proton and observing which other protons show an enhanced signal, a map of spatial relationships can be constructed, allowing for the assignment of relative stereochemistry in rigid or cyclic systems. wordpress.comdiva-portal.org For chiral ketones, these techniques can differentiate between diastereomers by revealing the specific spatial arrangement of substituents. ipb.pt

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound, and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This hybrid technique is exceptionally well-suited for monitoring the progress of a chemical reaction that produces or consumes this compound. Aliquots can be taken from a reaction mixture over time, and GC-MS analysis allows for the separation and identification of reactants, intermediates, products, and byproducts. nih.gov

The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) and a series of fragment ions. A predominant fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. oregonstate.eduoregonstate.edu For this molecule, α-cleavage can result in the formation of an acetyl cation (CH₃CO⁺) or a stable tertiary carbocation.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₁H₁₄O]⁺ | 162 |

| Acylium Ion | [CH₃CO]⁺ | 43 |

| Tertiary Carbocation | [C(CH₃)₂C₆H₅]⁺ | 119 |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule or reaction intermediate. acs.org This capability is crucial for identifying transient species in a reaction mechanism. rsc.orgnih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), HRMS can detect charged intermediates directly from the reaction solution with minimal fragmentation. nih.gov Further structural information about these elusive intermediates can be obtained through tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated, fragmented by collision-induced dissociation (CID), and its fragments analyzed to piece together its structure. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) in Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are highly sensitive to the functional groups present and can provide information about molecular conformation.

The most distinct feature in the IR spectrum of any ketone is the intense carbonyl (C=O) stretching absorption. spectroscopyonline.com For this compound, which is an aromatic ketone, conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency to the range of 1685–1666 cm⁻¹. libretexts.orgorgchemboulder.com This is lower than the ~1715 cm⁻¹ observed for typical saturated aliphatic ketones. orgchemboulder.com Other characteristic bands in the IR and Raman spectra include C-H stretching vibrations for the aromatic and aliphatic groups (around 3000 cm⁻¹) and C-C stretching vibrations of the phenyl ring (around 1600-1450 cm⁻¹). spectroscopyonline.comresearchgate.net

Vibrational spectroscopy is also a powerful tool for conformational analysis, particularly when combined with computational chemistry. researchgate.net Different spatial arrangements of atoms (conformers) can lead to subtle shifts in vibrational frequencies. By calculating the theoretical vibrational spectra for various possible low-energy conformers and comparing them to the experimental IR and Raman spectra, the most stable conformation of the molecule can be identified. nih.govmdpi.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

| C=O (Aromatic Ketone) | Stretch | 1685-1666 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum provides a unique molecular "fingerprint." For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the aromatic phenyl ring.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹. However, in this compound, the carbonyl group is adjacent to a tertiary carbon atom bonded to a phenyl group. While there is no direct conjugation between the carbonyl group and the aromatic ring that would significantly lower the stretching frequency, the electronic environment provided by the bulky phenyl group can influence the bond strength. spectroscopyonline.comlibretexts.org

The spectrum will also display absorptions corresponding to the C-H bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl groups will appear in the 2960-2850 cm⁻¹ range. Furthermore, the presence of the aromatic ring will give rise to characteristic C=C stretching vibrations within the ring, typically seen in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl group can also provide information about the substitution pattern.

While a vapor phase IR spectrum for this compound is noted in the PubChem database nih.gov, specific peak data is not provided. Based on the analysis of similar aromatic ketones, a representative FT-IR data table is presented below. spectroscopyonline.comacademyart.edulibretexts.orgblogspot.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2975 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1710 | Strong | C=O Carbonyl Stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Ring Stretch |

| ~1360 | Medium | C-H Bend (Methyl) |

| ~760, ~700 | Strong | Aromatic C-H Out-of-Plane Bend |

Attenuated Total Reflectance Infrared (ATR-FTIR) for Reaction Progress Monitoring

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FT-IR spectroscopy to enable the analysis of solid and liquid samples directly, without the need for extensive sample preparation. mt.commt.com This makes ATR-FTIR a particularly valuable tool for monitoring the progress of chemical reactions in real-time. mt.com An ATR probe can be immersed directly into a reaction mixture, allowing for the continuous collection of spectra. nih.gov

For reactions involving this compound, ATR-FTIR can be employed to track the consumption of the reactant and the formation of products. For instance, in a reduction reaction where the ketone is converted to an alcohol (3-Methyl-3-phenylbutan-2-ol), ATR-FTIR can monitor the disappearance of the strong carbonyl (C=O) absorption peak around 1710 cm⁻¹ and the simultaneous appearance of a broad O-H stretching band in the region of 3500-3200 cm⁻¹.

Electronic Spectroscopy for Understanding Electronic Structure

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

UV-Vis Spectroscopy in Conjugation and Aromaticity Studies

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the phenyl group and the carbonyl group. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For benzene (B151609), these transitions occur below 200 nm and at around 254 nm. The presence of substituents on the benzene ring can shift these absorption maxima.

Ketones possess a non-bonding (n) pair of electrons on the oxygen atom, which can undergo a lower energy n → π* transition. This transition is typically weak (low molar absorptivity, ε) and appears at a longer wavelength than the π → π* transitions. jove.commasterorganicchemistry.com

In this compound, the carbonyl group is not directly conjugated with the phenyl ring, as they are separated by a quaternary carbon atom. This lack of conjugation means that the electronic effects of the phenyl ring on the carbonyl group's electronic transitions are primarily inductive rather than resonant. As a result, the UV-Vis spectrum will likely show distinct absorptions characteristic of both the isolated phenyl chromophore and the isolated carbonyl chromophore.

The π → π* transitions of the phenyl group are expected to be observed, likely with a slight shift due to alkyl substitution. The weak n → π* transition of the ketone is also anticipated. The exact absorption maxima (λmax) and molar absorptivities (ε) would need to be determined experimentally. However, based on data for similar non-conjugated aromatic ketones, the following table provides an estimation of the expected UV-Vis spectral data. utoronto.cahnue.edu.vnuobabylon.edu.iq

Table 2: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~260 nm | ~200 | π → π | Phenyl Ring |

| ~280 nm | ~20 | n → π | Carbonyl Group |

The study of the UV-Vis spectrum is crucial for understanding the electronic structure of this compound. Any reaction that alters the aromatic system or the carbonyl group would lead to predictable changes in the UV-Vis spectrum, making it a useful tool for qualitative analysis and for monitoring certain types of reactions.

Computational and Theoretical Chemistry Studies of 3 Methyl 3 Phenylbutan 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly effective for calculating the ground state properties of medium to large-sized organic molecules. A typical DFT study on 3-Methyl-3-phenylbutan-2-one would involve geometry optimization to find the lowest energy structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Commonly used functionals, such as B3LYP, paired with a basis set like 6-31G(d,p), provide reliable geometric and electronic data. From a single DFT calculation, a wealth of information can be extracted, including the distribution of electron density, molecular electrostatic potential (MEP) maps that identify electron-rich and electron-poor regions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | Cquat-Ccarbonyl | 1.530 |

| Bond Length (Å) | Cquat-Cphenyl | 1.545 |

| Bond Length (Å) | Cquat-CH3 | 1.540 |

| Bond Angle (°) | O=C-Cquat | 119.5 |

| Bond Angle (°) | Ccarbonyl-Cquat-Cphenyl | 110.2 |

| Dihedral Angle (°) | O=C-Cquat-Cphenyl | -175.0 |

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate electron correlation more rigorously than standard DFT, leading to highly accurate energy predictions.

Due to their higher computational expense, these methods are often used to refine the energies of structures initially optimized with DFT. For this compound, ab initio calculations would be particularly useful for obtaining precise relative energies between different conformers or for calculating the activation energies of reaction pathways with a high degree of confidence.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a reaction occurs requires mapping the potential energy surface from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and modeling the pathways connecting them to stable intermediates and products.

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful tool for analyzing reaction barriers. It deconstructs the activation energy (ΔE‡) into two components: the strain energy (ΔEstrain) and the interaction energy (ΔEint).

ΔE‡ = ΔEstrain + ΔEint

The strain energy is the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state. The interaction energy is the actual interaction between the distorted reactants. This model provides quantitative insight into how steric and electronic factors control reaction rates. For a sterically hindered ketone like this compound, ASM could be used to analyze why certain nucleophilic attacks are favored over others, by quantifying the energetic penalty associated with deforming the molecule to allow the nucleophile to approach the carbonyl carbon.

Energy Decomposition Analysis (EDA) provides further insight by breaking down the interaction energy (ΔEint) from the ASM into physically meaningful terms. A common EDA scheme partitions the interaction energy into:

Electrostatic Interaction (ΔVelstat): The classical Coulombic attraction or repulsion between the reactants.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the repulsion between occupied orbitals of the reactants. This is the quantum mechanical origin of steric hindrance.

Orbital Interaction (ΔEorb): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals, which includes charge transfer and polarization.

By applying EDA, one can determine whether a reaction is driven by favorable electrostatic attraction, strong orbital interactions, or minimized Pauli repulsion. For reactions involving this compound, EDA could reveal the precise nature of the interactions with a reagent at the transition state, offering a deeper mechanistic understanding beyond simple steric arguments.

| Energy Component | Description | Energy (kcal/mol) |

|---|---|---|

| ΔEstrain | Energy to distort reactants | +18.5 |

| ΔEint | Interaction between distorted reactants | -5.0 |

| ΔVelstat | Electrostatic attraction | -25.0 |

| ΔEPauli | Pauli repulsion (sterics) | +42.0 |

| ΔEorb | Orbital (covalent) interaction | -22.0 |

| ΔE‡ (Activation Energy) | Total Barrier (ΔEstrain + ΔEint) | +13.5 |

Stereochemical Predictions and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses a bulky α,α-disubstituted quaternary carbon, which imposes significant constraints on the molecule's possible conformations.

Conformational analysis involves exploring the potential energy surface by systematically rotating the molecule's single bonds. For this compound, the key dihedral angles to investigate would be the one defining the orientation of the acetyl group relative to the phenyl group (C(methyl)-C(carbonyl)-C(quat)-C(phenyl)) and the rotation of the phenyl ring itself.

Computational methods can generate a rotational energy profile, identifying the low-energy (stable) conformers and the energy barriers between them. It is expected that the most stable conformers of this compound would adopt a staggered arrangement to minimize the steric repulsion between the large phenyl ring, the two methyl groups on the quaternary carbon, and the acetyl group. An eclipsed conformation, where these bulky groups are aligned, would be significantly higher in energy. This type of analysis is crucial for rationalizing stereochemical outcomes in reactions where the molecule's conformation dictates the facial selectivity of an incoming reagent.

Computational Assessment of Felkin-Anh Selectivityresearchgate.net

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemistry of nucleophilic attack on chiral ketones and aldehydes. For this compound, which possesses a stereogenic center adjacent to the carbonyl group, this model is crucial for understanding how nucleophiles will approach the carbonyl carbon.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the transition states of the nucleophilic addition. The relative energies of the possible transition states, corresponding to the different angles of nucleophilic attack as proposed by the Felkin-Anh model, can be calculated. The most stable transition state (lowest energy) corresponds to the major diastereomer formed in the reaction. These calculations take into account steric hindrance and electronic effects, such as hyperconjugation, to provide a quantitative prediction of selectivity. Evidence from computational studies on similar polar ketones suggests that both Felkin-Anh and Cornforth models might be necessary to fully explain diastereoselectivity. researchgate.net

The model considers three main substituent groups attached to the alpha-carbon: Large (L), Medium (M), and Small (S). For this compound, these would be the phenyl group (L), one methyl group (M), and the other methyl group (S). According to the model, the nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest group (phenyl), along a trajectory that is staggered with respect to the other substituents. Computational analysis would involve optimizing the geometries of the possible transition state structures to determine their relative energies and thus predict the favored diastereomer.

Prediction of Enantiomeric and Diastereomeric Ratiosresearchgate.net

Building upon the computational assessment of transition state energies, theoretical chemistry can predict the expected ratios of enantiomers and diastereomers. By calculating the free energy differences (ΔG‡) between the competing transition states leading to different stereoisomers, the diastereomeric ratio (d.r.) can be estimated using the Boltzmann distribution equation.

For instance, if two transition states, TS1 and TS2, lead to two different diastereomers, their relative populations, and thus the product ratio, are related to their energy difference. A lower energy gap between the transition states will lead to lower selectivity. These computational predictions are invaluable for designing stereoselective syntheses, allowing chemists to choose reagents and conditions that are theoretically predicted to favor the formation of the desired stereoisomer. Such predictive power is crucial in fields like medicinal chemistry where the specific stereochemistry of a molecule is often linked to its biological activity.

Advanced Electronic Property Computations

Advanced computational methods allow for the detailed investigation of the electronic structure of this compound, providing insights into its reactivity and potential applications in materials science.

HOMO-LUMO Analysis for Reactivity Predictionirjweb.commdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.compmf.unsa.baresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO and map their spatial distribution. This information helps in identifying the likely sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. irjweb.compmf.unsa.ba

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |

| Chemical Softness | S | 1 / (2η) | 0.189 eV-1 |

| Electronegativity | χ | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 2.79 eV |

Nonlinear Optical Property Calculations and Electronic Interactionsfrontiersin.orgnih.gov

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including data storage and telecommunications. nih.gov Organic molecules with extended π-conjugation and charge transfer characteristics can exhibit significant NLO responses. Although this compound is not a classic NLO chromophore, computational studies can quantify its potential NLO properties.

Quantum chemical calculations can determine the static and dynamic polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response of a molecule. researchgate.net These calculations involve applying a theoretical electric field and computing the resulting change in the molecule's dipole moment. A higher value of hyperpolarizability indicates a stronger NLO response. nih.gov

Table 2: Illustrative Calculated Nonlinear Optical Properties for this compound

| Property | Symbol | Illustrative Value (a.u.) |

| Dipole Moment | µ | 2.8 D |

| Mean Polarizability | <α> | 85 |

| First Hyperpolarizability | βtot | 150 |

| Second Hyperpolarizability | γ | 2500 |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like 3-Methyl-3-phenylbutan-2-one. beilstein-journals.org Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters such as temperature and pressure, and improved scalability. rsc.orgjst.org.inmit.edu For the synthesis of ketones, flow reactors can facilitate superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions, potentially leading to higher yields and purity. mit.eduacs.org The enclosed nature of flow systems also allows for the safe handling of hazardous reagents and intermediates. acs.org

Sustainable or "green" synthesis methodologies are increasingly being integrated with these advanced manufacturing platforms. beilstein-journals.org This approach emphasizes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts. nih.govcsic.es For the synthesis of ketones, this includes exploring biocatalytic routes, employing heterogeneous catalysts for easier separation and recycling, and utilizing alternative energy sources like photocatalysis. acs.orgnih.gov The combination of flow chemistry with sustainable practices promises to reduce the environmental footprint of producing this compound, minimizing waste and energy consumption while maximizing efficiency. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ketones

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and highly controlled due to high surface-area-to-volume ratio. mit.edu |

| Safety | Handling of hazardous materials can be risky on a large scale. | Enhanced safety through containment and small reaction volumes. rsc.orgacs.org |

| Scalability | Scaling up can be challenging and may require process redesign. | More straightforward "numbering-up" or "scaling-out" approach. rsc.org |

| Process Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. jst.org.in |

| Reaction Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization through automated parameter screening. magritek.com |

Development of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is focused on creating highly selective and efficient catalysts for various transformations, including asymmetric synthesis and C-H functionalization. The steric hindrance around the quaternary α-carbon of this compound presents a significant challenge for catalysis.

Recent breakthroughs in catalysis that could be applied to this ketone include:

Dual Nickel/Photoredox Catalysis: This strategy enables the deacylative arylation and alkynylation of ketones, using the ketone itself as a cross-coupling synthon to form new C(sp³)–C(sp²) or C(sp³)–C(sp) bonds. researchgate.net

Asymmetric Organocatalysis: Chiral Brønsted acids and other organocatalysts have shown promise in enantioselective reactions, such as carbonyl-ene cyclizations, which could be adapted for transformations of prochiral derivatives of this compound. acs.orgacs.org

Biocatalysis: Enzymes, such as aldolases and transketolases, offer a green and highly stereoselective alternative for C-C bond formation. acs.orgrsc.org Engineering these enzymes could allow them to accept sterically demanding ketone substrates.

These advanced catalytic methods could enable the synthesis of novel chiral derivatives of this compound, which are valuable for pharmaceutical and materials science applications. The focus remains on developing catalysts that are not only efficient but also reusable and derived from abundant, non-toxic materials. nih.gov

Table 2: Emerging Catalytic Strategies for Ketone Transformations

| Catalytic System | Transformation Type | Potential Advantages |

|---|---|---|

| Dual Metallaphotoredox Catalysis | C-C Bond Activation/Cross-Coupling | Utilizes ketones as synthons, broad functional group tolerance. researchgate.net |

| Chiral Phosphoric Acid Catalysis | Asymmetric Synthesis (e.g., alkyne-carbonyl metathesis) | Enables enantioselective construction of α,α-disubstituted ketones. nih.gov |

| Ruthenium Pincer Complexes | Acceptorless Dehydrogenative Coupling | Environmentally benign, atom-efficient α-alkylation of ketones. nih.gov |

| Enzyme Catalysis (e.g., Aldolases) | Stereoselective Aldol (B89426) Additions | High stereoselectivity, operates under mild, aqueous conditions. rsc.org |

Advanced Spectroscopic and Computational Approaches for Real-time Reaction Monitoring

Optimizing the synthesis and transformations of this compound requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic and computational tools are becoming indispensable for gaining these insights in real time.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the continuous monitoring of reacting species directly within the reaction vessel without the need for sampling. rsc.orgnih.govspectroscopyonline.com This provides immediate data on reactant consumption, product formation, and the appearance of intermediates, enabling precise control and rapid optimization of reaction conditions. magritek.comnih.gov For instance, the characteristic carbonyl (C=O) stretch in the IR spectrum (typically 1660-1770 cm⁻¹) can be tracked to determine reaction rates and endpoints. pressbooks.publibretexts.org

Table 3: Spectroscopic Techniques for Real-time Reaction Monitoring

| Technique | Information Provided | Advantages |

|---|---|---|

| FTIR Spectroscopy | Functional group changes, concentration profiles of reactants and products. nih.gov | Fast, non-invasive, widely applicable to liquid-phase reactions. nih.gov |

| Raman Spectroscopy | Molecular vibrations, complementary to IR, good for aqueous systems. researchgate.net | Minimal sample preparation, can use fiber-optic probes for remote monitoring. |

| NMR Spectroscopy | Detailed structural information, quantification of all species, mechanistic insights. rsc.orgacs.org | Highly specific, quantitative without calibration standards. magritek.com |

Alongside experimental methods, computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating reaction mechanisms at the molecular level. imist.ma DFT calculations can be used to model transition states, predict reaction pathways, and understand the origins of selectivity in catalytic transformations involving ketones. researchgate.net The synergy between real-time spectroscopic data and computational modeling provides a powerful platform for the rational design of more efficient and selective synthetic routes for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-3-phenylbutan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves oxidation of secondary alcohols, such as using acidified potassium dichromate (VI) to oxidize 3-methylbutan-2-ol derivatives. Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst loading. For example, slow addition of reactants to dilute sulfuric acid minimizes side reactions like over-oxidation . Purification via fractional distillation or column chromatography is recommended to isolate the ketone.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ketone structure, with expected peaks for the methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks (e.g., m/z 162 for C₁₁H₁₄O) and fragmentation patterns. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹). Cross-referencing with PubChem data ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact (S24/25 safety codes). Work in a fume hood due to volatile organic compound (VOC) risks. Store in airtight containers away from oxidizing agents. Monitor vapor pressure (e.g., 0.0459 mmHg at 25°C) to assess inhalation hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses of existing studies, focusing on structural analogs (e.g., methoxy-substituted phenyl ketones). Use computational tools like molecular docking to predict receptor interactions (e.g., serotonin receptors) and validate with in vitro assays. Address variability by standardizing cell lines, concentrations, and controls .